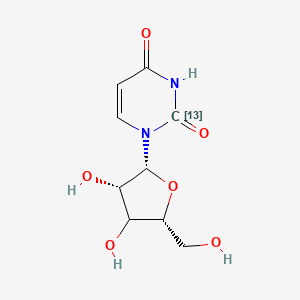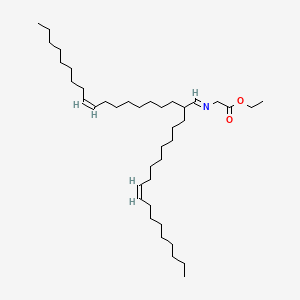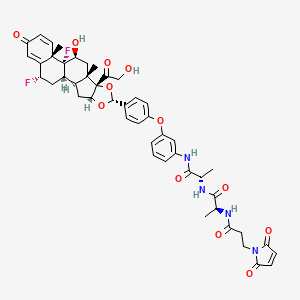
Uridine 13C-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 13C-4 is a stable isotope-labeled compound of uridine, a nucleoside composed of uracil and ribose. The 13C labeling refers to the incorporation of the carbon-13 isotope at specific positions within the molecule, making it useful for various scientific research applications, particularly in the fields of biochemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 13C-4 typically involves the incorporation of 13C-labeled carbon atoms into the uridine molecule. This can be achieved through chemical synthesis or chemoenzymatic methods. One common approach is to start with a 13C-labeled precursor, such as 13C-labeled glucose, which is then converted into 13C-labeled ribose. This ribose is subsequently coupled with uracil to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research .
化学反应分析
Types of Reactions
Uridine 13C-4 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uracil and ribose-1-phosphate.
Reduction: Reduction reactions can convert uridine into dihydrouridine.
Substitution: Nucleophilic substitution reactions can modify the ribose or uracil moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products
Oxidation: Uracil and ribose-1-phosphate.
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives.
科学研究应用
Uridine 13C-4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Helps in studying the role of uridine in cellular processes, including RNA synthesis and nucleotide metabolism.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
Uridine 13C-4 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, influencing gene expression and protein synthesis. The labeled carbon atoms allow researchers to track its metabolic fate and interactions within the cell. Uridine also plays a role in the synthesis of nucleotides and nucleic acids, impacting cellular energy metabolism and signaling pathways .
相似化合物的比较
Similar Compounds
Cytidine 13C-4: Another nucleoside with similar labeling, used for studying cytidine metabolism.
Thymidine 13C-4: Labeled thymidine used in DNA synthesis studies.
Adenosine 13C-4: Labeled adenosine for research on adenosine metabolism and signaling.
Uniqueness
Uridine 13C-4 is unique due to its specific labeling, which allows for precise tracking and analysis in metabolic studies. Its incorporation into RNA and involvement in nucleotide synthesis make it particularly valuable for research in genetics, biochemistry, and pharmacology .
属性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
245.19 g/mol |
IUPAC 名称 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i9+1 |
InChI 键 |
DRTQHJPVMGBUCF-DWZRBFJWSA-N |
手性 SMILES |
C1=CN([13C](=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






pyrimidine-2,4-dione](/img/structure/B12398814.png)


![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)



![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
